molecular formula C9H12O2 B150722 Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 6203-08-3

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B150722
CAS RN: 6203-08-3
M. Wt: 152.19 g/mol
InChI Key: RMAZRAQKPTXZNL-UHFFFAOYSA-N
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Patent
US04699963

Procedure details

In 100 ml of anhydrous ether at 0° C. is mixed 30 ml of cyclopentadiene and 32 ml of methyl acrylate. The ice bath is removed and the mixture allowed to stir overnight. The solvent, unreacted methyl acrylate, and cyclopentadiene are removed at ambient temperature at reduced pressure; as less material distilled out of the mixture the pressure is gradually reduced to 0.5 mm. The desired epimeric mixture of methyl carboxylates is distilled at 42°-43° and 0.5 mm; ir: 3118, 3060, 2965, 2941, 2862, 1734, 1428, 1329, 1264, 1190, 1024, 704, cm-1 ; 60 MHz NMR: endo/exo=80/20.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([O:10][CH3:11])(=[O:9])C=C.[CH3:12][CH2:13]OCC>>[CH:2]12[CH2:1][CH:5]([CH:12]=[CH:13]1)[CH2:4][CH:3]2[C:6]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
32 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath is removed
CUSTOM
Type
CUSTOM
Details
The solvent, unreacted methyl acrylate, and cyclopentadiene are removed at ambient temperature at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
as less material distilled out of the mixture the pressure
ADDITION
Type
ADDITION
Details
The desired epimeric mixture of methyl carboxylates
DISTILLATION
Type
DISTILLATION
Details
is distilled at 42°-43°

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C12C(CC(C=C1)C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.